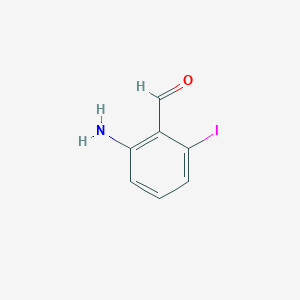

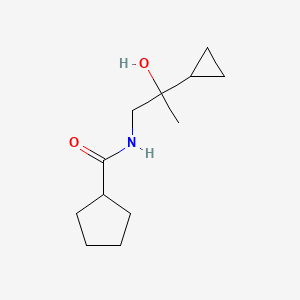

![molecular formula C23H27N3O4S2 B2500339 4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide CAS No. 892857-62-4](/img/structure/B2500339.png)

4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide is a synthetic molecule that may be related to the field of medicinal chemistry, given its structural complexity and the presence of a benzamide moiety, which is often found in bioactive compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of complex organic molecules like 4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide likely involves multiple steps, including the formation of the sulfonyl and benzamide functional groups. The first paper discusses a visible-light-driven sulfonylation/cyclization method to produce sulfonylated benzoimidazoles, which suggests that a similar approach could potentially be applied to the synthesis of the sulfonyl group in the target compound . The mild reaction conditions and functional group tolerance mentioned in the paper are advantageous for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of the compound is not directly analyzed in the provided papers. However, the second paper discusses the structure-activity relationship (SAR) of a related molecule, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide, and its interaction with cyclin-dependent kinase 5 (cdk5) . The X-ray coordinates of the ligand with cdk5 show an unusual binding mode, which could be informative when considering the binding properties of the target compound, given the structural similarities in the benzothiazole moiety.

Chemical Reactions Analysis

The chemical reactions involving the target compound would likely include sulfonylation and amide bond formation. The first paper provides a method for sulfonylation using sulfonyl chloride under visible light, which could be relevant for introducing the sulfonyl group into the target molecule . The specific chemical reactions for the synthesis of the target compound would need to be developed based on the functional groups present and the desired final structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonyl group could affect the compound's solubility and reactivity, while the benzamide moiety could impact its hydrogen bonding potential and bioactivity. The exact properties would need to be determined experimentally, as the provided papers do not discuss this compound specifically.

Scientific Research Applications

Antioxidant Capacity Assays

Antioxidant Capacity Reaction Pathways : Research on the ABTS/PP decolorization assay highlights the importance of understanding antioxidant capacity and reaction pathways. This assay, widely used for assessing antioxidant capacity, involves reactions that can elucidate the mechanisms by which certain compounds, potentially including sulfonamide derivatives, exhibit antioxidant properties. Such understanding is critical for applications in food science, pharmaceuticals, and materials science where antioxidant capacity plays a crucial role (Ilyasov et al., 2020).

Sulfonamide Derivatives in Medicine

Sulfonamide Derivatives : A review covering the patent landscape from 2008 to 2012 discusses various applications of sulfonamide derivatives in medicine. These include their roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and more recently, in cancer therapy and diagnostic tools targeting specific isoforms of carbonic anhydrase associated with tumors (Carta et al., 2012). Such research underscores the versatility of sulfonamide derivatives in therapeutic applications.

Organic Synthesis and Pharmaceutical Impurities

Synthesis and Impurities of Proton Pump Inhibitors : The review on novel synthesis methods for omeprazole and related compounds provides insight into the complex chemical processes involved in producing and purifying drugs that contain sulfonamide structures. Understanding these processes is essential for the development of efficient, safe pharmaceuticals (Saini et al., 2019).

DNA Binding and Analysis

DNA Minor Groove Binders : The study on Hoechst 33258 and its analogues, which are known to bind to the minor groove of DNA, provides insights into the design of diagnostic tools and therapeutic agents targeting DNA. The detailed understanding of these interactions can inform research on similar compounds for applications in biology and medicine (Issar et al., 2013).

Enzymatic Treatment of Organic Pollutants

Enzymatic Remediation of Organic Pollutants : The application of oxidoreductive enzymes, potentially in combination with compounds like sulfonamide derivatives, offers promising approaches for the treatment of organic pollutants. This research highlights the potential for chemical compounds to enhance the efficiency of bioremediation processes (Husain & Husain, 2007).

properties

IUPAC Name |

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S2/c1-14(2)18-7-10-20-21(11-18)31-23(24-20)25-22(27)17-5-8-19(9-6-17)32(28,29)26-12-15(3)30-16(4)13-26/h5-11,14-16H,12-13H2,1-4H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRLBRCGUZHFPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

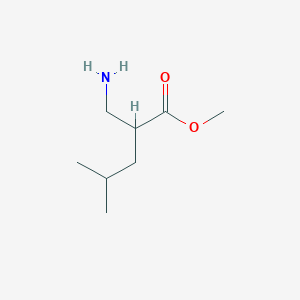

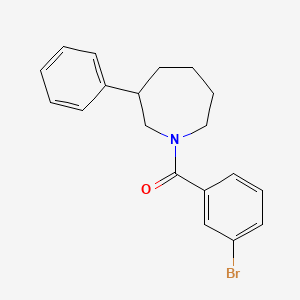

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)

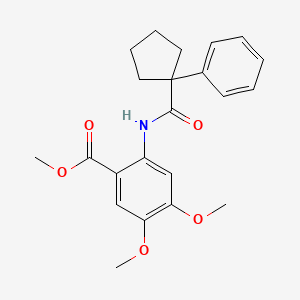

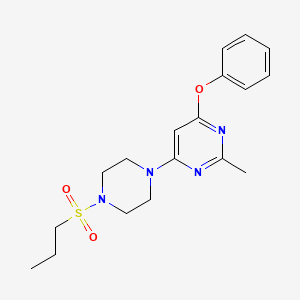

![3,4-dichloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2500260.png)

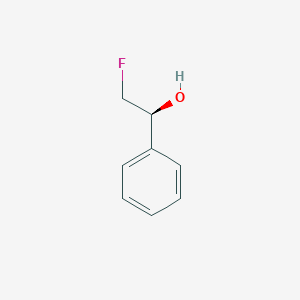

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2500262.png)

![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)

![1-[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B2500264.png)

![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

![2-(2-Morpholinoethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500271.png)